molecular formula C11H9FN2O2 B5396922 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B5396922
M. Wt: 220.20 g/mol
InChI Key: LJQLEJKZKHPFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis. The compound has also been found to modulate neurotransmitter release and improve synaptic plasticity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been found to modulate neurotransmitter release and improve synaptic plasticity, which may contribute to its neuroprotective effects. The compound has been found to have low toxicity and high bioavailability, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in lab experiments include its high purity and high yield synthesis method, low toxicity, and high bioavailability. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione. These include:
1. Further studies on the mechanism of action to fully understand its potential as a therapeutic agent.
2. Studies on the compound's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Studies on the compound's potential as a combination therapy with other drugs to enhance its therapeutic effects.
4. Studies on the compound's potential as a targeted therapy for specific cancer types.
5. Studies on the compound's potential as a diagnostic tool for cancer.
In conclusion, 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a promising compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its synthesis method has been optimized to yield high purity and high yield of the compound. The compound has been extensively studied in the field of medicinal chemistry and has been found to have several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent in the treatment of cancer, neurological disorders, and other diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

1-(4-fluorophenyl)-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-10(15)13-11(16)14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQLEJKZKHPFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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